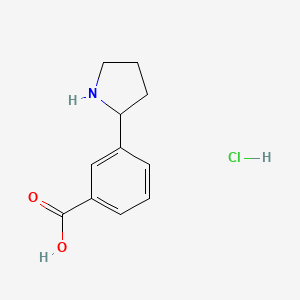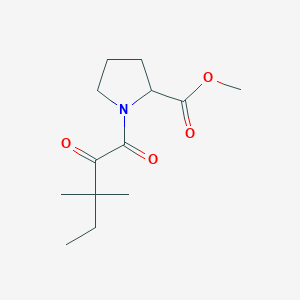![molecular formula C18H12Cl3F3N4OS B12509672 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide is a complex organic molecule that features a combination of pyridine, pyrazole, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine , can be synthesized through chlorination and trifluoromethylation reactions.
Thioether Formation: The pyridine derivative is then reacted with a thiol compound to form the sulfanyl group.
Pyrazole Formation: The pyrazole ring is synthesized separately, often through cyclization reactions involving hydrazines and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide: can undergo various chemical reactions:
Substitution: The chloro groups on the pyridine and pyrazole rings can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst
Nucleophiles: Amines, thiols
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group
Amines: From reduction of nitro groups
Substituted Derivatives: From nucleophilic substitution reactions
Scientific Research Applications
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.
Agrochemicals: The compound’s structural features make it a candidate for development as a herbicide or pesticide.
Material Science: Its unique combination of functional groups can be exploited in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide involves interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and leading to changes in cellular functions.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide: can be compared with similar compounds such as:
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the pyrazole and amide functionalities.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar pyridine structure with an amine group instead of the sulfanyl and amide groups.
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide: Contains a similar pyridine core but with different substituents.
The uniqueness of This compound
Properties
Molecular Formula |
C18H12Cl3F3N4OS |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C18H12Cl3F3N4OS/c19-10-1-2-11(12(20)6-10)14-7-15(28-27-14)26-16(29)3-4-30-17-13(21)5-9(8-25-17)18(22,23)24/h1-2,5-8H,3-4H2,(H2,26,27,28,29) |
InChI Key |
WPYHIODTVXHWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NN2)NC(=O)CCSC3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


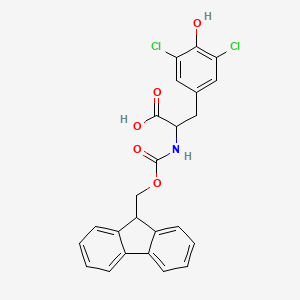
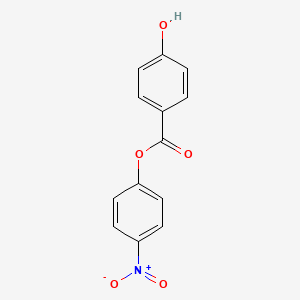
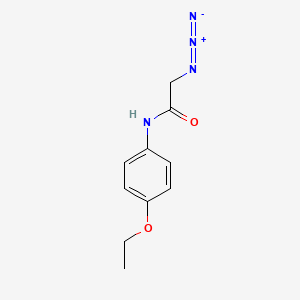
![2-{[(Benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B12509622.png)
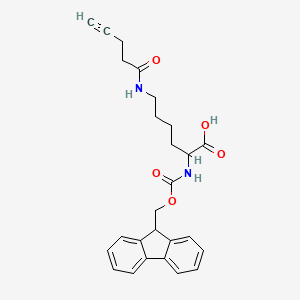
![cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)

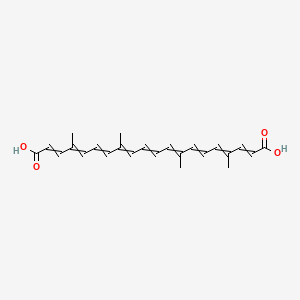
![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
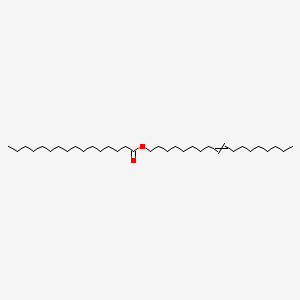
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
